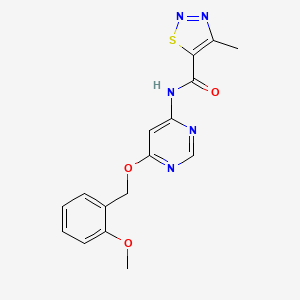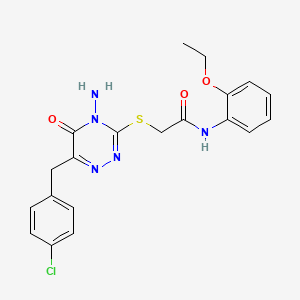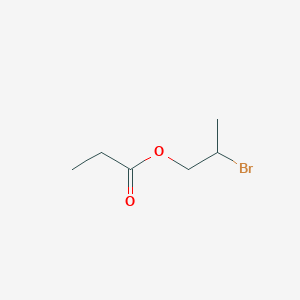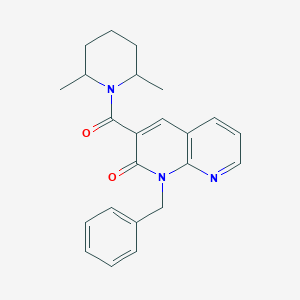
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene is an organic compound . It is used in the preparation of various organic compounds for organic electronic devices . It appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene is C6HBrClF2I. The molecular weight is 353.33.Physical And Chemical Properties Analysis
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene is a white to yellow powder or crystals . The molecular weight is 353.33.Aplicaciones Científicas De Investigación
Environmental Chemistry
Understanding the fate and transport of halogenated compounds in the environment is crucial. Researchers investigate the degradation pathways, persistence, and potential toxicity of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene. This knowledge informs environmental risk assessments.
Mecanismo De Acción
Mode of Action
It’s worth noting that halogenated aromatic compounds often participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a halogen atom in the aromatic ring.
Biochemical Pathways
Halogenated aromatic compounds like this are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura coupling . This reaction is used to form carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds.
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point and density , can influence its pharmacokinetic behavior. For instance, these properties can affect the compound’s solubility and therefore its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
1-bromo-5-chloro-3,4-difluoro-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(8)4(9)5(10)6(2)11/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBUJBAAKGGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)
![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)
![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)



![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)

![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)
![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369769.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2369771.png)